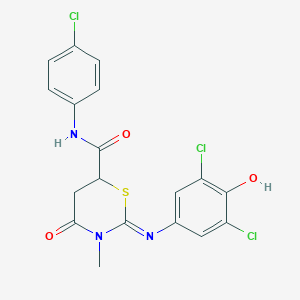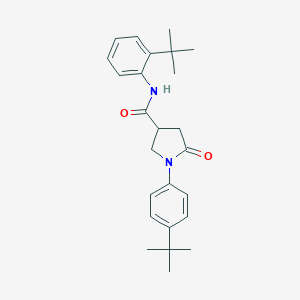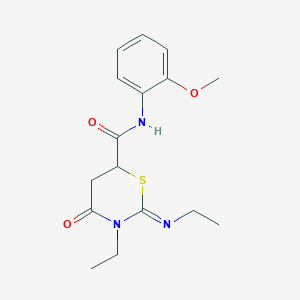![molecular formula C8H6N6O7 B389754 (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE](/img/structure/B389754.png)
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring multiple oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE likely involves the formation of oxadiazole rings through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride or sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxadiazole N-oxides.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the oxadiazole rings, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted oxadiazoles, N-oxides, or hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE may be used as an intermediate in the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, oxadiazole derivatives are often explored for their potential as antimicrobial, antifungal, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
Medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mécanisme D'action
The mechanism of action for (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,5-Thiadiazole: A sulfur-containing analog with distinct chemical behavior.
Uniqueness
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is unique due to its specific substitution pattern and the presence of multiple oxadiazole rings, which may confer unique electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6N6O7 |
|---|---|
Poids moléculaire |
298.17g/mol |
Nom IUPAC |
[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium |
InChI |
InChI=1S/C8H6N6O7/c15-5(16)1-3-7(12-20-10-3)9-14(19)8-4(2-6(17)18)11-21-13-8/h1-2H2,(H,15,16)(H,17,18) |
Clé InChI |
KRVFREAIMKBNLL-UHFFFAOYSA-N |
SMILES |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
SMILES canonique |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B389671.png)
![2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389672.png)
![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B389673.png)


![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389681.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-fluorophenyl)imino]-3-isobutyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389683.png)
![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)

![2-(3-chloro-4,5-diethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389687.png)


![N-{3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B389692.png)
![5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B389693.png)
